molecular formula C21H19ClN2O4 B2543285 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946231-44-3

1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2543285
CAS RN: 946231-44-3
M. Wt: 398.84
InChI Key: VZYXDJAOMCMJBS-UHFFFAOYSA-N
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Description

The compound 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical entity that appears to be related to a class of compounds known as pyridinecarboxamides. These compounds have been studied for their electronic properties and interaction landscapes, as seen in the research on N-(chlorophenyl)pyridinecarboxamides . Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural and electronic characteristics of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as the N-(chlorophenyl)pyridinecarboxamides, involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes . This suggests that the synthesis of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide could potentially follow a similar pathway, where a pyridinecarbonyl chloride derivative might react with a 3-chlorobenzylamine under suitable conditions to form the desired product.

Molecular Structure Analysis

The molecular structure of compounds within this family often displays significant interactions such as hydrogen bonding. For instance, the N-(chlorophenyl)pyridinecarboxamides exhibit hydrogen bonding modes that include N–H···Npyridine interactions . It is likely that 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would also exhibit specific hydrogen bonding patterns, potentially influenced by the dimethoxyphenyl group and the pyridinecarboxamide moiety.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to the compound , they do offer insights into the reactivity of structurally related compounds. For example, the presence of chlorophenyl groups in these compounds may suggest susceptibility to nucleophilic substitution reactions or participation in hydrogen bonding . The electronic effects of the dimethoxyphenyl group could also influence the reactivity of the amide bond in the compound.

Physical and Chemical Properties Analysis

The physical properties such as melting temperatures (Tm) of the N-(chlorophenyl)pyridinecarboxamides are influenced by lattice energy and molecular symmetry, following Carnelley’s rule . The melting points can be predicted from a linear regression of these variables. Although the exact physical properties of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide are not provided, it can be inferred that similar factors would affect its melting temperature and other physical properties. Chemical properties such as stability and reactivity would be influenced by the specific functional groups present in the molecule, such as the amide bond and chlorobenzyl moiety.

Scientific Research Applications

Spectroscopic Analysis and Molecular Conformation

Research conducted by Fischer et al. (1988) on dihydronicotinamides, which share a structural resemblance to the compound , highlights the importance of spectroscopic studies in understanding molecular conformation and electronic properties. These studies provide foundational knowledge on how similar compounds behave in terms of absorption and fluorescence, which is crucial for applications in fields such as photopharmacology and molecular electronics (Fischer, Fleckenstein, & Hönes, 1988).

Synthetic Pathways and Biological Evaluation

Ghorbani‐Vaghei et al. (2016) demonstrated the synthesis of new 1,4-dihydropyridine derivatives, indicating the versatility of similar compounds in synthesizing a range of biologically active molecules. This study underscores the potential of such compounds in developing new therapeutic agents with antibacterial and antioxidant properties (Ghorbani‐Vaghei et al., 2016).

Molecular Docking Studies

Talupur et al. (2021) engaged in the synthesis and biological evaluation, including molecular docking studies, of thiophene-2-carboxamides derivatives. This approach is indicative of the potential research applications of the compound for identifying target interactions at the molecular level, providing insights into drug design and development (Talupur, Satheesh, & Chandrasekhar, 2021).

Electronic Properties and Interaction Landscapes

A study by Gallagher et al. (2022) on N-(chlorophenyl)pyridinecarboxamides further emphasizes the significance of understanding the electronic properties and interaction landscapes of such compounds. Through crystallographic analysis, the research offers valuable data on molecular interactions, crucial for material science and pharmaceutical chemistry applications (Gallagher et al., 2022).

Anticonvulsant Activity

Kubicki et al. (2000) explored the crystal structures of anticonvulsant enaminones, providing insights into the hydrogen bonding and molecular geometry of compounds that could be structurally related to "1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide." Understanding such molecular details is vital for the development of new anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-27-17-7-8-18(19(11-17)28-2)23-21(26)15-6-9-20(25)24(13-15)12-14-4-3-5-16(22)10-14/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYXDJAOMCMJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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